

# Spectroscopic Characterization of (S)-Morpholine-3-carboxamide: A Technical Guide

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## Compound of Interest

Compound Name: *Morpholine-3-carboxamide*

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This technical guide provides a detailed overview of the expected spectroscopic data for the chiral compound **(S)-Morpholine-3-carboxamide**. The morpholine scaffold is a significant pharmacophore in medicinal chemistry, and a comprehensive understanding of its spectroscopic characteristics is essential for the identification, characterization, and quality control of its derivatives. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

## Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for **(S)-Morpholine-3-carboxamide**. These values are based on characteristic data for morpholine derivatives and primary amides. Actual experimental values may vary slightly based on solvent, concentration, and instrument conditions.

### Table 1: Predicted $^1\text{H}$ NMR Data

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2 (axial)	~ 3.90 - 4.10	dd	J ≈ 11.5, 3.5
H-2 (equatorial)	~ 3.75 - 3.95	dd	J ≈ 11.5, 2.5
H-3	~ 3.50 - 3.70	t	J ≈ 4.5
H-5 (axial)	~ 2.70 - 2.90	ddd	J ≈ 12.0, 12.0, 3.0
H-5 (equatorial)	~ 2.90 - 3.10	dt	J ≈ 12.0, 3.0
H-6 (axial)	~ 3.60 - 3.80	ddd	J ≈ 11.5, 11.5, 3.0
H-6 (equatorial)	~ 3.40 - 3.60	dt	J ≈ 11.5, 3.0
NH (morpholine)	~ 1.90 - 2.50	br s	-
CONH <sub>2</sub>	~ 7.00 - 7.50 and ~ 6.50 - 7.00	br s	-

**Table 2: Predicted <sup>13</sup>C NMR Data**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C=O	~ 170 - 175
C-2	~ 66 - 68
C-3	~ 48 - 52
C-5	~ 44 - 46
C-6	~ 66 - 68

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
3400 - 3100	Strong, Broad	N-H Stretch (asymmetric & symmetric)	Primary Amide (CONH <sub>2</sub> )
3350 - 3250	Medium	N-H Stretch	Morpholine (N-H)
2960 - 2850	Medium	C-H Stretch	Aliphatic CH <sub>2</sub>
~ 1670	Strong	C=O Stretch (Amide I)	Primary Amide (C=O)
~ 1620	Medium	N-H Bend (Amide II)	Primary Amide (N-H)
~ 1410	Medium	C-N Stretch	Amide (C-N)
~ 1115	Strong	C-O-C Stretch (asymmetric)	Ether (C-O-C)

**Table 4: Predicted Mass Spectrometry Data**

m/z	Relative Intensity	Proposed Fragment
130	Moderate	[M] <sup>+</sup> (Molecular Ion)
113	Low	[M - NH <sub>3</sub> ] <sup>+</sup>
86	High	[M - CONH <sub>2</sub> ] <sup>+</sup>
44	High	[CONH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the chemical structure and stereochemistry of **(S)-Morpholine-3-carboxamide**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-Morpholine-3-carboxamide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform -  $\text{CDCl}_3$ , or Deuterated Dimethyl Sulfoxide -  $\text{DMSO-d}_6$ ). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ .
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in **(S)-Morpholine-3-carboxamide**.

Methodology:

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry Potassium Bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

- Compress the mixture under high pressure in a die to form a small, transparent pellet.[1]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Spectrum Acquisition:
  - Place the KBr pellet in the sample holder of the spectrometer.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of (S)-**Morpholine-3-carboxamide** to support its structural elucidation.

Methodology:

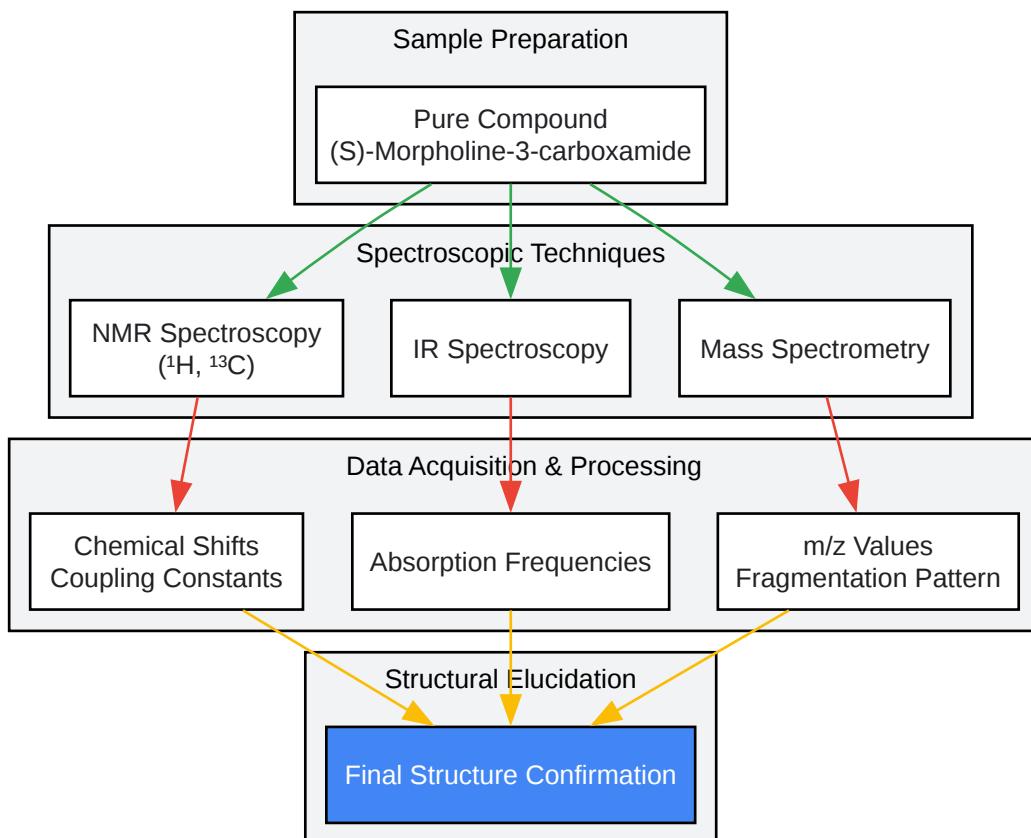
- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Spectrum Acquisition (Positive Ion Mode):
  - Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography system.
  - The ESI process involves applying a high voltage to the liquid to create an aerosol, followed by desolvation to generate gas-phase ions.[2][3]
  - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

- Tandem MS (MS/MS) for Fragmentation Analysis:
  - Select the protonated molecular ion ( $[M+H]^+$ ) as the precursor ion.
  - Subject the precursor ion to Collision-Induced Dissociation (CID) to generate fragment ions.
  - Analyze the resulting product ion spectrum to identify characteristic fragmentation patterns. The cleavage of the amide bond is a common fragmentation pathway.[4][5]

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-Morpholine-3-carboxamide**.



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Caption: General workflow for spectroscopic analysis.

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